2,2,5,5-Tetramethylimidazolidin-4-one
Overview
Description
The compound 2,2,5,5-Tetramethylimidazolidin-4-one is a derivative of imidazolidinone, which is a class of heterocyclic organic compounds. These compounds have been studied for various applications, including their potential as anti-HIV agents, in the synthesis of complex molecules with potential biological activities, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of related imidazolidinone derivatives involves various strategies. For instance, the synthesis of TIBO derivatives, which are structurally related to imidazolidinones, has been achieved through mono- and disubstitutions, demonstrating significant anti-HIV activity . Another approach includes the synthesis of 2-alkylidene-substituted tetramethylimidazolines, which are closely related to tetramethylimidazolidinones, by characterizing the molecular structures through X-ray diffraction analysis . Additionally, the synthesis of 2-iminoimidazolidin-4-one derivatives has been reported through cyclization reactions of guanidines with various reagents .
Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the molecular structures of novel 2-alkylidene-substituted tetramethylimidazolines have been determined, revealing an increase in the polarization of the exocyclic C–C bond with increasing steric demand of the 2-substituent . Similarly, the structure of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and tetraazaphenalene derivatives has been ascertained by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Imidazolidinone derivatives participate in various chemical reactions due to their reactive nature. For instance, the reactivity of 2-alkylidene-substituted tetramethylimidazolines towards RhI complexes and B(C6F5)3 has been studied, leading to the formation of complexes and imidazolium salts . The reactivity of these compounds is influenced by the ylidic nature of the molecules, which enhances their basicity and reactivity towards Lewis acidic centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. The polarization of the exocyclic C–C bond in tetramethylimidazolines affects their basicity and reactivity . The crystal packing and weak interaction patterns in related compounds, such as 4,5,6,7-tetrahalogeno-1H-benzimidazoles, have been studied using DSC and quantum chemistry calculations, providing insight into their structure-reactivity relationship . These properties are crucial for understanding the biological activity and potential applications of these compounds.
Scientific Research Applications
Heterocyclic Chemistry and Medicinal Scaffold
2,2,5,5-Tetramethylimidazolidin-4-one belongs to the class of heterocyclic compounds, which are crucial in the field of medicinal chemistry due to their diverse biological activities. The structural versatility of heterocyclic compounds allows for the development of novel therapeutic agents. Among these, thiazolidin-4-ones, a closely related class, have shown significant pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This highlights the potential for 2,2,5,5-tetramethylimidazolidin-4-one and its derivatives to serve as a scaffold for drug development, exploiting their bioactivity for designing more efficient drug agents (Dominika Mech, Antonina Kurowska, Nazar Trotsko, 2021).
Synthetic Methodologies and Green Chemistry
The synthesis of 2,2,5,5-tetramethylimidazolidin-4-one derivatives has been explored through various methodologies, including green chemistry approaches. These methods aim to develop environmentally friendly processes for obtaining these compounds, which possess great pharmacological importance. The focus on green synthetic methods underlines the commitment to sustainability in chemical research while expanding the repertoire of compounds with potential applications against different diseases (Jonas da Silva Santos, Joel Jones Junior, F. M. D. Silva, 2018).
properties
IUPAC Name |
2,2,5,5-tetramethylimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(2)5(10)8-7(3,4)9-6/h9H,1-4H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZUKDFGVNBSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074959 | |
Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylimidazolidin-4-one | |
CAS RN |
16256-42-1 | |
Record name | 2,2,5,5-Tetramethyl-4-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16256-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016256421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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